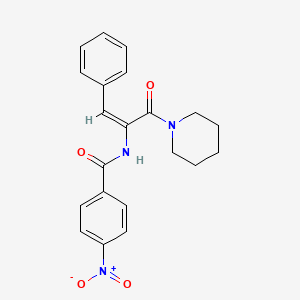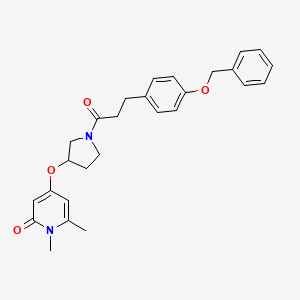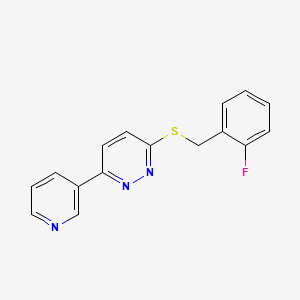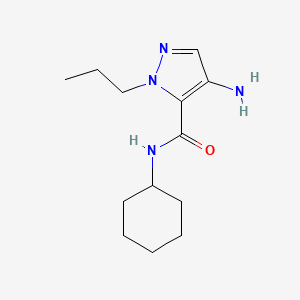
ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular formula of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is C14H17NO3 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Indole derivatives have been used as reactants for various chemical reactions. For instance, they have been used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . They have also been used as reactants for Friedel-Crafts acylation with nitrobenzoyl chloride .
Physical And Chemical Properties Analysis
The molecular weight of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is 247.3 .
Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, with its unique structure, may exhibit promising antitumor activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise anticancer mechanisms and evaluate its efficacy in vivo .
Antimicrobial Activity
Indoles, including ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, possess antimicrobial properties. These compounds may inhibit bacterial growth by disrupting essential cellular processes. Researchers have examined their effects against various pathogens, including bacteria, fungi, and protozoa. The compound’s structure influences its antimicrobial spectrum, making it a potential candidate for novel drug development .
Anti-inflammatory and Analgesic Potential
Indole derivatives often exhibit anti-inflammatory and analgesic effects. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate could modulate inflammatory pathways, potentially alleviating pain and inflammation. Investigating its interactions with specific receptors (e.g., COX-2, cytokines) may provide valuable insights for therapeutic applications .
Cannabinoid Receptor Modulation
Indolecarboxamides, including derivatives of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, may interact with cannabinoid receptors (e.g., CB1). These receptors play a role in pain modulation, appetite regulation, and neuroprotection. Understanding their binding affinity and functional effects could lead to novel treatments for pain management and neurological disorders .
Potential as Tubulin Polymerization Inhibitors
Indole derivatives have been investigated as potential tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds interfere with cell division and may have implications for cancer therapy. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate’s impact on tubulin assembly warrants further exploration .
Hepatitis C Virus (HCV) Inhibition
Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate, a derivative of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, has shown anti-HCV activity. Investigating its mechanism of action and potential clinical applications against HCV could be crucial .
Mecanismo De Acción
Target of Action
Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic agents.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets.
Biochemical Pathways
Indole derivatives are known to interact with a broad range of biochemical pathways due to their ability to bind to multiple receptors .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” could involve further exploration of its potential therapeutic uses.
Propiedades
IUPAC Name |
ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-17-10-6-7-12-11(8-10)9(3)13(15-12)14(16)18-5-2/h6-8,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRRRAKWNZUILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)
![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)

![Tert-butyl 6-[(prop-2-enoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2770754.png)

![2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2770757.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)


![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)


